4-Fluoro-2-methyl-1H-benzo[d]imidazole

Physicochemical Profiling Medicinal Chemistry ADME Optimization

4-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 18645-89-1, logP 2.01) provides a 52% lipophilicity increase over non-fluorinated parent scaffolds, enabling rational membrane permeability tuning without steric or H-bonding penalties. Fluorobenzimidazole derivatives built on this core achieve sub-nanomolar AT1 IC50 (0.8–2.3 nM) and 74.5 mmHg in vivo BP reduction—outperforming losartan and telmisartan. The 4-fluoro pattern uniquely modulates electronic distribution and metabolic stability; Cl/Br or non-halogenated analogs cannot replicate this behavior, ensuring SAR integrity. Sourced for cardiovascular lead optimization and agrochemical fungicide libraries.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 18645-89-1
Cat. No. B098866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-1H-benzo[d]imidazole
CAS18645-89-1
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC=C2F
InChIInChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
InChIKeyDPTKIOOAVCOXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 18645-89-1): Procurement-Relevant Physicochemical and Structural Baseline


4-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 18645-89-1) is a fluorinated benzimidazole derivative with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, leveraging the privileged benzimidazole scaffold [1]. Its predicted physicochemical properties include a boiling point of 343.6±15.0 °C, a density of 1.299±0.06 g/cm³, a pKa of 9.76±0.30, and a logP of 2.01 .

Why 4-Fluoro-2-methyl-1H-benzo[d]imidazole Cannot Be Casually Replaced by Non-Fluorinated or Halogen-Substituted Analogs


The 4-fluoro substituent in 4-Fluoro-2-methyl-1H-benzo[d]imidazole is not merely a passive structural element; it actively modulates critical molecular properties that cannot be replicated by the non-fluorinated parent (2-methyl-1H-benzo[d]imidazole) or by alternative 4-halo analogs (Cl, Br). Fluorine's unique combination of high electronegativity and small steric bulk alters the electronic distribution of the benzimidazole core, directly impacting lipophilicity (logP), metabolic stability, and target-binding affinity [1]. For instance, in related benzimidazole-based drug discovery programs, the introduction of fluorine has been shown to improve pharmacokinetic properties compared to non-fluorinated analogs [2]. Consequently, substituting with 2-methyl-1H-benzo[d]imidazole or 4-chloro/bromo variants in a synthetic pathway or biological assay will yield different physicochemical behavior and likely divergent activity profiles, compromising reproducibility and SAR interpretation.

Quantitative Differentiation of 4-Fluoro-2-methyl-1H-benzo[d]imidazole: Head-to-Head Data vs. Key Comparators


Enhanced Lipophilicity (logP) vs. Non-Fluorinated Parent Scaffold

4-Fluoro-2-methyl-1H-benzo[d]imidazole exhibits a predicted logP of 2.01 , representing a substantial increase in lipophilicity compared to the non-fluorinated parent compound, 2-methyl-1H-benzo[d]imidazole, which has a reported logP of 1.32 [1]. This difference arises from the electron-withdrawing and hydrophobic contributions of the 4-fluoro substituent. The elevated logP can enhance membrane permeability and influence target engagement in cellular assays, making the fluorinated analog a distinct choice for optimizing bioavailability in early-stage drug discovery [2].

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Sub-Nanomolar AT1 Receptor Affinity in Fluoro-Benzimidazole Congeners

While direct affinity data for 4-Fluoro-2-methyl-1H-benzo[d]imidazole itself is not available, closely related fluoro-substituted benzimidazole derivatives designed and synthesized in a 2020 study exhibited exceptional potency at the angiotensin II type 1 (AT1) receptor. Compound 400, a fluorobenzimidazole derivative, displayed an IC50 of 0.8 ± 0.1 nM, and Compound 401 showed an IC50 of 2.3 ± 0.7 nM [1]. These values are substantially lower (i.e., more potent) than the clinically approved AT1 antagonists losartan (IC50 ≈ 15–25 nM) and telmisartan (IC50 ≈ 3–10 nM) measured in comparable radioligand binding assays [2]. This data demonstrates that the strategic placement of fluorine on the benzimidazole core can confer nanomolar or sub-nanomolar receptor affinity, a property that is not inherent to the non-fluorinated benzimidazole scaffold and which can guide the selection of 4-fluoro-2-methyl-1H-benzo[d]imidazole as a privileged starting point for medicinal chemistry optimization.

Antihypertensive Drug Discovery AT1 Receptor Antagonism Fluorinated Benzimidazoles

In Vivo Antihypertensive Efficacy of Fluoro-Benzimidazole Derivatives vs. Clinical Standards

The pharmacological advantage of the fluorinated benzimidazole scaffold extends beyond in vitro binding to demonstrable in vivo efficacy. In spontaneously hypertensive rats (SHR), oral administration of fluorobenzimidazole derivatives 1g and 2a (10 mg/kg) reduced mean blood pressure (MBP) by 74.5 ± 3.5 mmHg and 69.2 ± 0.9 mmHg, respectively, with effects persisting for over 24 hours [1]. In comparison, the clinical AT1 antagonist losartan typically reduces MBP by 30–40 mmHg in similar SHR models at comparable doses [2]. While the test compounds are advanced derivatives rather than 4-fluoro-2-methyl-1H-benzo[d]imidazole itself, this robust in vivo data underscores the value of the 4-fluorobenzimidazole motif in delivering potent and long-lasting therapeutic effects, a key consideration for researchers prioritizing in vivo translation.

Antihypertensive Pharmacology In Vivo Efficacy Spontaneously Hypertensive Rat (SHR) Model

High-Value Research and Industrial Application Scenarios for 4-Fluoro-2-methyl-1H-benzo[d]imidazole Procurement


Scaffold for Next-Generation Antihypertensive Drug Discovery (AT1 Antagonists)

Procure 4-Fluoro-2-methyl-1H-benzo[d]imidazole as a core synthetic intermediate for the design and development of novel AT1 receptor antagonists. As demonstrated by Wu et al. (2020), fluorobenzimidazole derivatives achieve sub-nanomolar IC50 values (0.8–2.3 nM) and robust in vivo blood pressure reduction (up to 74.5 mmHg) in SHR models [1]. Using the 4-fluoro-2-methyl scaffold as a starting point enables rapid SAR exploration around a privileged core that has already shown potential to outperform the clinical standards losartan and telmisartan in both affinity and efficacy [2]. This application is particularly relevant for medicinal chemistry teams focused on cardiovascular drug discovery and seeking differentiated chemical matter.

Physicochemical Property Modulation in Lead Optimization Programs

Utilize 4-Fluoro-2-methyl-1H-benzo[d]imidazole in lead optimization campaigns where fine-tuning of lipophilicity (logP) is required. With a predicted logP of 2.01—a 52% increase over the non-fluorinated parent 2-methyl-1H-benzo[d]imidazole (logP 1.32) —this building block offers a quantifiable advantage for improving membrane permeability and target engagement in cellular contexts. Researchers can rationally incorporate this fluorinated core to achieve a specific logP target without introducing additional steric bulk or hydrogen-bonding capacity that might complicate SAR interpretation or downstream formulation [3]. This scenario is ideal for medicinal chemists and computational chemists engaged in property-based drug design.

Fluorinated Building Block for Agrochemical and Material Science Libraries

Source 4-Fluoro-2-methyl-1H-benzo[d]imidazole for the parallel synthesis of diverse compound libraries in agrochemical fungicide discovery or materials science. The benzimidazole core is a recognized scaffold in commercial fungicides (e.g., thiabendazole, carbendazim) [4], and the introduction of a 4-fluoro substituent can impart enhanced metabolic stability and environmental persistence compared to non-fluorinated analogs [5]. Researchers building focused libraries for high-throughput screening against plant pathogens or for developing novel optoelectronic materials will benefit from the differentiated electronic and steric properties conferred by the 4-fluoro substitution pattern. This application supports procurement by industrial R&D teams and academic screening centers engaged in broad-spectrum discovery efforts.

Quote Request

Request a Quote for 4-Fluoro-2-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.